molecular formula C17H22ClFN2O B271769 N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine

Cat. No. B271769
M. Wt: 324.8 g/mol
InChI Key: HTCYGHYLNCAKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as F 18 FPEB and is a radioligand that has been used in positron emission tomography (PET) imaging studies to investigate the function of certain receptors in the brain.

Mechanism of Action

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine involves binding to the mGluR5 receptor in the brain. This binding allows for the visualization of the receptor using PET imaging techniques, which can provide insight into the function of the receptor and its role in various neurological disorders.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine is a radioligand and does not have any direct biochemical or physiological effects on the body. However, its use in PET imaging studies can provide valuable information on the function of the mGluR5 receptor in the brain and its role in various neurological disorders.

Advantages and Limitations for Lab Experiments

The use of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine in lab experiments has several advantages. Firstly, it is a radioligand that allows for the visualization of the mGluR5 receptor using PET imaging techniques, which can provide valuable information on the function of the receptor in the brain. Secondly, it is a highly specific ligand for the mGluR5 receptor, which reduces the risk of off-target effects.
However, there are also limitations to the use of this compound in lab experiments. Firstly, it is a radioligand that requires specialized equipment and expertise to handle and use safely. Secondly, its use is limited to PET imaging studies, which may not be feasible in all research settings.

Future Directions

There are several future directions for research involving N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine. One potential direction is the investigation of the mGluR5 receptor in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is the development of new radioligands that can target other receptors in the brain and provide insight into their function and role in neurological disorders. Additionally, the use of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the brain and its function in health and disease.

Synthesis Methods

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine involves several steps. The starting material is 3-chloro-4-fluorobenzaldehyde, which is reacted with furfural to produce the intermediate compound 5-(3-chloro-4-fluorophenyl)-2-furfural. This intermediate is then reacted with N,N-diethylethylenediamine to produce the final product.

Scientific Research Applications

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine has been used in scientific research as a radioligand to investigate the function of certain receptors in the brain. Specifically, this compound has been used to study the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as addiction, anxiety, and depression.

properties

Product Name

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine

Molecular Formula

C17H22ClFN2O

Molecular Weight

324.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N//',N//'-diethylethane-1,2-diamine

InChI

InChI=1S/C17H22ClFN2O/c1-3-21(4-2)10-9-20-12-14-6-8-17(22-14)13-5-7-16(19)15(18)11-13/h5-8,11,20H,3-4,9-10,12H2,1-2H3

InChI Key

HTCYGHYLNCAKSS-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

CCN(CC)CCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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